N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
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Description
“N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide” is a chemical compound with the molecular formula C22H23N3OS . Its molecular weight is 377.5 g/mol . The compound has a complex structure that includes a dihydrothieno pyrazole ring attached to a phenylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound includes a dihydrothieno pyrazole ring attached to a phenylacetamide group . The InChI string representation of the molecule isInChI=1S/C22H23N3OS/c1-13-5-8-20 (16 (4)9-13)25-21 (18-11-27-12-19 (18)24-25)23-22 (26)17-7-6-14 (2)15 (3)10-17/h5-10H,11-12H2,1-4H3, (H,23,26)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 377.5 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its relative lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 72.2 Ų .Scientific Research Applications
Treatment of Thrombocytopenia
The compound is related to Eltrombopag, which is used to treat low blood platelet counts in adults with chronic immune thrombocytopenia when certain other medicines, or surgery to remove the spleen, have not worked well enough .
Treatment of Chronic Hepatitis C
Eltrombopag has also been recently approved for the treatment of thrombocytopenia (low blood platelet counts) in patients with chronic hepatitis C to allow them to initiate and maintain interferon-based therapy .
Use in Contact Lenses
A compound with a similar structure, 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, is used in preparation methods of altering the refractive index of a lens using a polymer matrix .
Use in Antibody Production
The IDI1_020548 alias refers to an antibody used in Western Blot applications. This suggests that the compound could potentially be used in the production of antibodies for research purposes .
Use in Drug Discovery
The ChemDiv3_001582 alias suggests that the compound could be part of ChemDiv’s collection of pharmacologically-relevant commercial collection of individually crafted, lead-like, drug-like small molecules and building blocks. This implies that it could be used in drug discovery processes .
Use in Color Additives
The compound, under a different name, is listed in the Code of Federal Regulations Title 21 as a color additive in contact lenses .
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-14-8-9-19(15(2)10-14)24-21(17-12-26-13-18(17)23-24)22-20(25)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUARCQAGGNKQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |
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